N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring and a pyridine ring substituted with methyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of the Rings: The pyrrole and pyridine rings are then coupled through a nucleophilic substitution reaction, where the pyrrole nitrogen attacks the electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrole or pyridine derivatives.
Scientific Research Applications
N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-5-(trifluoromethyl)pyridin-2-amine
- N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-N-methyl-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3/c1-9-7-8-10(2)19(9)18(3)12-6-4-5-11(17-12)13(14,15)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWIPBAVDAOAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N(C)C2=CC=CC(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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